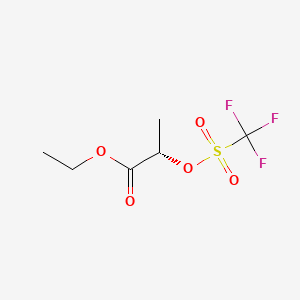
(S)-2-(三氟甲磺酰氧基)丙酸乙酯
描述
Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate, commonly known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that can be synthesized using various methods and has been widely used in the field of organic chemistry.
科学研究应用
成像应用
该化合物用于合成基于1,4,7,10-四氮杂环十二烷-1,4,7,10-四乙酸 (DOTMA) 的四甲基化类似物。 这些螯合物在成像应用中具有重要意义,特别是在医学诊断领域 .
α-甲硅烷基羧酸化合物的合成
它用作合成α-甲硅烷基羧酸化合物的底物。 这是通过Cu催化的α-三氟甲磺酰氧基酯的立体反转亲核甲硅烷基化实现的,这在有机合成中是一个有价值的反应 .
作用机制
Target of Action
The primary target of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate, also known as Ethyl O-trifluoromethanesulfonyl-L-lactate, is carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
This compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The trifluoromethyl group is known for its high electronegativity and lipophilicity, which can significantly alter the properties of the molecules it is attached to .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a key step in various biochemical pathways . These pathways are crucial in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity of compounds, which could potentially improve their absorption and distribution within the body .
Result of Action
The trifluoromethylation of carbon-centered radical intermediates results in the formation of trifluoromethyl-containing compounds . These compounds have diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate can be influenced by various environmental factors. For instance, the efficiency of trifluoromethylation can be affected by the presence of other functional groups in the molecule . Additionally, the stability of the compound can be influenced by factors such as temperature and pH .
生化分析
Biochemical Properties
Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate plays a crucial role in biochemical reactions, particularly in the synthesis of complex molecules. It is often used as a substrate in the synthesis of tetra-methylated analogs of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTMA) based chelates for imaging applications . Additionally, it is involved in the Cu-catalyzed stereoinvertive nucleophilic silylation of α-triflyloxy esters . The compound interacts with various enzymes and proteins, facilitating the formation of desired products through specific biochemical pathways.
Cellular Effects
Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate influences cellular processes by interacting with cellular components and affecting cell function. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to alterations in metabolic flux and the regulation of gene expression, thereby influencing overall cell function .
Molecular Mechanism
The molecular mechanism of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate involves its binding interactions with biomolecules. The trifluoromethylsulfonyloxy group allows the compound to act as a potent electrophile, facilitating nucleophilic substitution reactions. This property enables the compound to inhibit or activate specific enzymes, leading to changes in gene expression and cellular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C, and its activity can be maintained over extended periods . Degradation products may form over time, potentially affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects on cellular processes and metabolic pathways. At higher dosages, toxic or adverse effects may be observed, including potential disruptions in cellular function and metabolic imbalances . It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the synthesis of α-silylated carboxyl compounds highlights its importance in metabolic processes . Additionally, its impact on metabolic flux and metabolite levels can influence overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
ethyl (2S)-2-(trifluoromethylsulfonyloxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O5S/c1-3-13-5(10)4(2)14-15(11,12)6(7,8)9/h4H,3H2,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSBPHXTNVWICH-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458790 | |
| Record name | Ethyl O-trifluoromethanesulfonyl-L-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84028-88-6 | |
| Record name | Ethyl O-trifluoromethanesulfonyl-L-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-Cyclopenta[b]pyridine](/img/structure/B1599672.png)
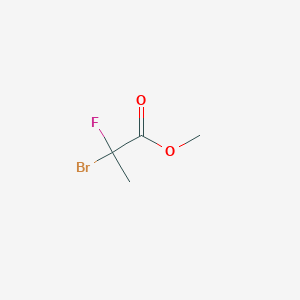

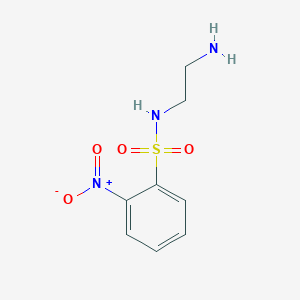

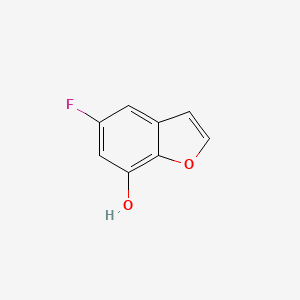

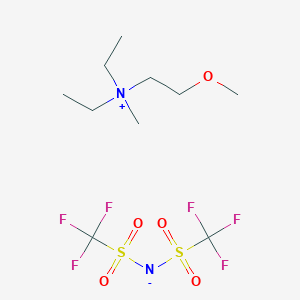
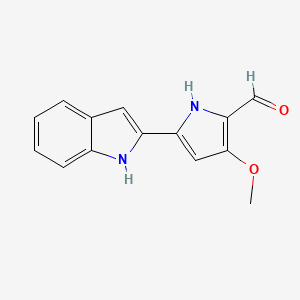
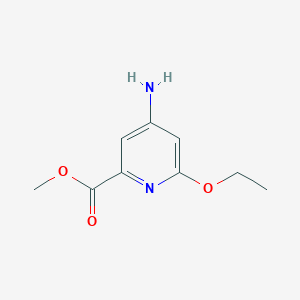
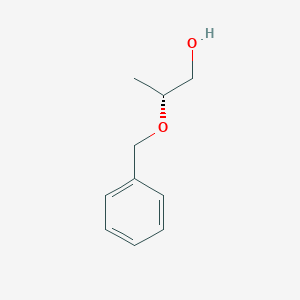
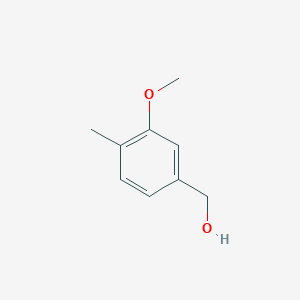
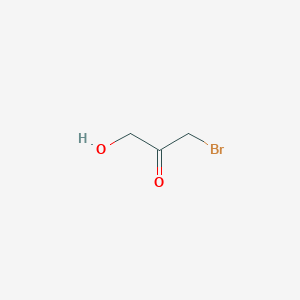
![2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1599692.png)